molecular formula C10H10F3NO2 B112938 (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 719995-40-1

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B112938
CAS No.: 719995-40-1
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-QMMMGPOBSA-N
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Description

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a phenylalanine derivative known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to the phenyl ring, which significantly influences its reactivity and applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a series of reactions, including condensation with an appropriate amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using reducing agents like sodium borohydride.

    Amino Acid Formation: The resulting amine is subjected to further reactions, including protection and deprotection steps, to yield the final amino acid product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oximes, nitriles, and substituted phenylalanine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₁F₃NO₂
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 719995-40-1
  • Solubility : Soluble in water, enhancing its applicability in biological systems.

The compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its unique properties, such as increased lipophilicity and potential for blood-brain barrier permeability.

Neuropharmacology

One of the primary applications of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is in the field of neuropharmacology. Its structural similarity to amino acids allows it to act as an inhibitor or modulator of neurotransmitter pathways, particularly those involving glutamate receptors. This characteristic makes it a candidate for developing therapeutic agents for conditions like epilepsy and depression.

Enzyme Catalysis

Research has demonstrated that this compound can be utilized in biocatalytic processes to synthesize L- and D-phenylalanine analogs. These analogs have high synthetic value and can be produced with significant conversions using engineered enzymes. For example, studies showed conversion rates of 66–91% for certain substrates after prolonged reaction times .

Study on Neuroprotective Effects

A study investigated the effects of this compound on excitatory neurotransmission. Preliminary results indicated that compounds with similar structures could exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Biocatalytic Synthesis

In another study focusing on the biocatalytic synthesis of phenylalanine derivatives, this compound was shown to achieve high enantiomeric excess values (>99%) when used with specific substrates. This highlights its utility in producing optically pure compounds for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to significant biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylalanine: Another phenylalanine derivative with similar structural features.

    3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amino acid backbone.

Uniqueness

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is unique due to its specific configuration and the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in pharmacological research due to its potential interactions with neurotransmitter systems and other biological pathways.

Chemical Structure and Properties

  • Molecular Formula: C11H12F3N
  • Molecular Weight: Approximately 249.19 g/mol
  • Key Functional Groups: Amino group, hydroxyl group, trifluoromethyl group

The trifluoromethyl substituent enhances the compound's lipophilicity, which may improve its membrane permeability and bioactivity. This structural feature is crucial for its interactions with various biological targets, particularly in the central nervous system.

Neurotransmitter Modulation

Research indicates that this compound may act as a modulator of neurotransmitter receptors, particularly glutamate receptors. The compound's structural similarities to other amino acids that interact with these receptors suggest a potential role in influencing synaptic transmission and neuroplasticity .

Potential Mechanisms:

  • Interaction with glutamate receptors could lead to altered excitatory signaling in neuronal pathways.
  • Enhanced lipophilicity may facilitate better receptor binding and activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still emerging.

Pathogen MIC (µg/mL) Activity
E. faecalis40-50Moderate antibacterial activity
P. aeruginosa30-40Comparable to standard antibiotics
S. typhi20-30Significant inhibition observed

These findings indicate that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Neuropharmacology Studies:
    • A study evaluated the effects of this compound on cultured neurons, demonstrating its ability to modulate synaptic activity by enhancing glutamate receptor signaling. This modulation was linked to increased neuronal survival under stress conditions, suggesting neuroprotective properties.
  • Antibacterial Efficacy:
    • In vitro testing against common bacterial pathogens revealed that the compound exhibited significant antibacterial activity, with MIC values comparable to established antibiotics like ceftriaxone. This suggests potential applications in treating resistant bacterial infections .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name CAS Number Key Features
(R)-3-Amino-3-(2-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid1335921-53-3Enantiomer; different biological activity
3-Amino-3-[2-(trifluoromethyl)phenyl]propionic acid299165-24-5Lacks hydroxyl group; altered solubility properties

These comparisons highlight how modifications in structure can lead to variations in biological activity, underscoring the importance of the trifluoromethyl group in enhancing efficacy against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, followed by acidic deprotection (e.g., trifluoroacetic acid). For example, (S)-3-((tert-butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid (CAS 477849-00-6) serves as a precursor, where Boc removal yields the target compound . Enantiomeric purity is maintained using chiral catalysts (e.g., Ru-BINAP complexes) or chiral HPLC (e.g., amylose-based columns) to separate diastereomers. Reaction parameters like temperature (-20°C to 25°C) and solvent polarity (DMF vs. THF) critically impact stereoselectivity .

Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Chiral Purity : Reverse-phase HPLC with a CHIRALPAK® IC-3 column (3 μm, 4.6 × 150 mm) using 0.1% TFA in hexane/isopropanol (90:10) at 1.0 mL/min .
  • Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to identify the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and α-amino proton (δ 3.2-3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 262.0692 [M+H]⁺) for molecular weight validation .

Q. What are the solubility profiles of this compound in common research solvents, and how does pH affect its stability?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO: ~410 mg/mL; DMF: ~2290 mg/mL) but poorly in water (<10 mg/mL). Solubility can be enhanced via zwitterionic formation at pH 6–8 .
  • Stability : Stability studies (HPLC monitoring) show degradation <5% over 24 hours at pH 7.4 (PBS buffer, 25°C). Acidic conditions (pH <3) protonate the amino group, reducing solubility, while alkaline conditions (pH >10) may hydrolyze the trifluoromethyl-phenyl bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Validation : Use positive controls (e.g., known GABA analogs for neurological targets) and standardized protocols (e.g., IC₅₀ determination via fluorogenic substrates).
  • Cell Permeability : Measure log P (experimental: ~0.01) to assess membrane penetration discrepancies between cell-free (e.g., enzyme inhibition) and cell-based assays .
  • Orthogonal Assays : Compare surface plasmon resonance (SPR) binding affinity (KD) with enzymatic activity (e.g., glutamate decarboxylase inhibition) to distinguish direct vs. indirect effects .

Q. What computational strategies are effective in predicting the binding modes of this compound to neurological targets like GABA receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (InChIKey: NYHNEKBZZXSUNO-QMMMGPOBSA-N) and receptor PDB files (e.g., 6X3T for GABA_A). Focus on hydrogen bonding with Arg87 and hydrophobic interactions with the trifluoromethyl group .
  • MD Simulations : Run 100-ns simulations (AMBER22) to assess binding stability. Calculate root-mean-square deviation (RMSD) <2 Å for ligand-receptor complexes .

Q. What methodologies are recommended for determining the compound’s metabolic stability in hepatic microsome models?

  • Methodological Answer :

  • In Vitro Assay : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system (37°C, pH 7.4). Quench with acetonitrile at 0, 15, 30, and 60 minutes.
  • Quantification : LC-MS/MS (MRM transition m/z 262→244) to measure parent compound depletion. Calculate intrinsic clearance (CLint) using the in vitro half-life method .
  • Species Comparison : Cross-validate with rat/mouse microsomes to identify interspecies metabolic differences .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility predictions between computational models (e.g., ESOL vs. Ali) for this compound?

  • Methodological Answer :

  • Experimental Validation : Compare predicted log S (ESOL: 0.35; Ali: 1.1) with shake-flask assays (UV-Vis quantification at λmax 280 nm). Adjust models using experimental data to refine atomic contributions (e.g., trifluoromethyl’s -0.5 log S penalty) .
  • Physicochemical Profiling : Measure partition coefficients (log D at pH 7.4) and pKa (potentiometric titration) to reconcile model outputs with empirical data .

Properties

IUPAC Name

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXBASRNQXYUIP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426156
Record name (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719995-40-1
Record name (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

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